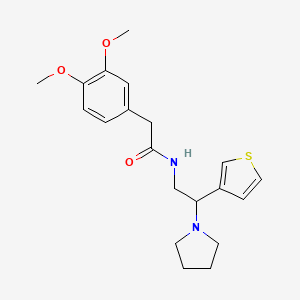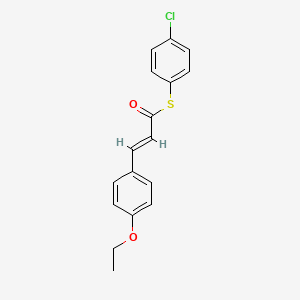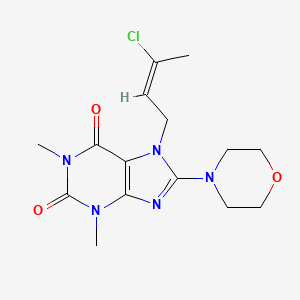![molecular formula C17H16F2N2O2 B2692354 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone CAS No. 2379953-17-8](/img/structure/B2692354.png)
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone, also known as DPA-714, is a novel and potent ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in the brain and peripheral tissues, and is involved in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has shown promising results in preclinical studies as a diagnostic and therapeutic tool for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone involves its binding to TSPO on the outer mitochondrial membrane, which leads to the activation of various signaling pathways, including the production of reactive oxygen species, the regulation of calcium homeostasis, and the modulation of immune responses. TSPO has been shown to interact with various proteins, including voltage-dependent anion channels, adenine nucleotide translocase, and cytochrome c, which are involved in mitochondrial function and cell death pathways. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to modulate these interactions and promote cell survival and tissue repair.
Biochemical and Physiological Effects:
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis, and the enhancement of mitochondrial function, neuroprotection, and immune modulation. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has also been shown to increase the expression of brain-derived neurotrophic factor, a key neurotrophic factor involved in the regulation of neuronal survival, growth, and differentiation. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to cross the blood-brain barrier and accumulate in various brain regions, including the cortex, hippocampus, and striatum.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its high stability and solubility, and its low toxicity and immunogenicity. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone can be easily labeled with various radioisotopes, including carbon-11, fluorine-18, and iodine-123, for positron emission tomography (PET) imaging. However, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has some limitations for lab experiments, including its high cost and limited availability, its potential off-target effects on other mitochondrial proteins, and its potential species differences in TSPO expression and binding.
Direcciones Futuras
There are several future directions for the research and development of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone, including:
1. Clinical trials of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone as a diagnostic and therapeutic tool for various diseases, including neuroinflammation, neurodegeneration, cancer, and infectious diseases.
2. Optimization of the synthesis and labeling methods of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone for PET imaging and other imaging modalities.
3. Development of novel TSPO ligands with improved pharmacokinetic and pharmacodynamic properties, including higher affinity, selectivity, and brain penetration.
4. Investigation of the role of TSPO in mitochondrial function and cell death pathways, and the potential interactions of TSPO with other mitochondrial proteins.
5. Development of TSPO-targeted therapies for mitochondrial diseases, including mitochondrial encephalomyopathies and Leigh syndrome.
In conclusion, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is a novel and potent ligand for TSPO, which has shown promising results in preclinical studies as a diagnostic and therapeutic tool for various diseases. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its high stability and solubility, and its low toxicity and immunogenicity. However, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has some limitations for lab experiments, including its high cost and limited availability, and its potential off-target effects on other mitochondrial proteins. There are several future directions for the research and development of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone, including clinical trials, optimization of synthesis and labeling methods, development of novel TSPO ligands, investigation of TSPO interactions, and development of TSPO-targeted therapies for mitochondrial diseases.
Métodos De Síntesis
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone can be synthesized using several methods, including the reaction of 2,4-difluorobenzoyl chloride with 3-(pyridin-3-yloxymethyl)azetidine, followed by reduction and deprotection steps. Another method involves the condensation of 2,4-difluoroacetophenone with 3-(pyridin-3-yloxymethyl)azetidine, followed by reduction and deprotection steps. These methods result in a high yield of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone with high purity.
Aplicaciones Científicas De Investigación
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been extensively investigated in various preclinical models of diseases, including neuroinflammation, neurodegeneration, cancer, and infectious diseases. In neuroinflammation, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to bind to TSPO on activated microglia and astrocytes, and reduce the production of pro-inflammatory cytokines and chemokines. In neurodegeneration, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to inhibit the growth and metastasis of various types of cancer cells, and enhance the efficacy of chemotherapy and radiotherapy. In infectious diseases, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to modulate the immune response and reduce the severity of bacterial and viral infections.
Propiedades
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-4-3-13(16(19)7-14)6-17(22)21-9-12(10-21)11-23-15-2-1-5-20-8-15/h1-5,7-8,12H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKCATUHSKDEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2692276.png)


![3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2692280.png)
![N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)


![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)


